N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
Description
N-[4-(Benzyloxy)phenyl]-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a naphthyridine core fused with a benzyloxy-substituted phenyl group and a thiomorpholine carbonyl moiety. This structure combines aromaticity, hydrogen-bonding capacity, and sulfur-containing functional groups, which are often leveraged in drug design for targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Properties
IUPAC Name |
[7-methyl-4-(4-phenylmethoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-19-7-12-23-25(24(17-28-26(23)29-19)27(32)31-13-15-34-16-14-31)30-21-8-10-22(11-9-21)33-18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYAJYBVMNTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the benzyloxyphenyl group, and the attachment of the thiomorpholino group. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxyphenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the Thiomorpholino Group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential pharmacological properties make it a subject of interest for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. The naphthyridine core can interact with enzymes or receptors, while the thiomorpholino group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s naphthyridine core distinguishes it from other benzyloxy-phenyl derivatives. For example:
- Thiazole-based analogs (e.g., 3d–3i from Molecules 2013) feature a 2-aminothiazole ring linked to a benzyloxy-phenyl group via an amide bond. These compounds exhibit moderate yields (70–88%) and melting points ranging from 190–247°C .
- Triazine-based analogs (e.g., Compound H from Matson et al., 2015) incorporate a 1,3,5-triazine core with a benzyloxy-piperidinyl substituent, designed for sodium channel modulation .
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target compound | 1,8-Naphthyridine | Thiomorpholine-4-carbonyl, 7-methyl | Not reported | Not reported |
| 3d (Molecules 2013) | Thiazole | 4-Methoxybenzamide | 202–203 | 88 |
| 3i (Molecules 2013) | Thiazole | 2-(Naphthalen-1-yl)acetamide | 246–247 | 81 |
| Compound H (Matson et al., 2015) | Triazine | 4-(Benzyloxy)-1-piperidinyl | Not reported | ~50 (synthesized via similar protocols) |
Key Observations :
- The thiomorpholine group in the target compound introduces a sulfur atom, which may improve membrane permeability compared to oxygen-containing morpholine analogs.
- Thiazole-based compounds (3d–3i) exhibit higher yields (70–88%) than the triazine-based Compound H (~50%), suggesting synthetic challenges with larger aromatic systems .
- Melting points correlate with molecular rigidity: 3i (246–247°C) has a bulkier naphthalene substituent, while 3d (202–203°C) has a smaller methoxy group .
Pharmacological Implications
- Triazine analogs (e.g., Compound H) were evaluated for tetrodotoxin-sensitive sodium channel inhibition, highlighting the importance of benzyloxy groups in enhancing binding affinity .
- The target compound’s thiomorpholine carbonyl group may mimic endogenous ligands for sulfur-dependent enzymes (e.g., cysteine proteases), though further studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
